2'-Amino-2'-deoxy-b-D-arabinouridine
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Overview
Description
2’-Amino-2’-deoxy-b-D-arabinouridine is a nucleoside analog that has garnered significant interest in scientific research due to its unique structure and biological activity. This compound is a derivative of arabinouridine, modified with an amino group at the 2’ position and the removal of a hydroxyl group, resulting in its distinctive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Amino-2’-deoxy-b-D-arabinouridine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as uridine.
Protection of Hydroxyl Groups: The hydroxyl groups of uridine are protected using silyl or acyl protecting groups.
Introduction of Amino Group: The protected uridine undergoes a reaction with an amine source, such as ammonia or an amine derivative, to introduce the amino group at the 2’ position.
Deprotection: The protecting groups are removed to yield the final product, 2’-Amino-2’-deoxy-b-D-arabinouridine.
Industrial Production Methods
Industrial production of 2’-Amino-2’-deoxy-b-D-arabinouridine follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, solvent, and reaction time are optimized for maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
2’-Amino-2’-deoxy-b-D-arabinouridine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Scientific Research Applications
2’-Amino-2’-deoxy-b-D-arabinouridine has a wide range of scientific research applications, including:
Chemistry
Synthesis of Nucleoside Analogs: It serves as an intermediate in the synthesis of various nucleoside analogs used in research and drug development.
Biology
DNA Synthesis Inhibition: The compound is used to study the inhibition of DNA synthesis, which is crucial for understanding cellular processes and developing anticancer therapies.
Medicine
Anticancer Activity: 2’-Amino-2’-deoxy-b-D-arabinouridine exhibits broad antitumor activity, particularly against lymphoid malignancies.
Antiviral Research: The compound is being investigated for its potential antiviral properties, particularly against hepatitis B and C viruses.
Industry
Pharmaceutical Development: It is used in the development of new pharmaceutical agents targeting various diseases.
Mechanism of Action
2’-Amino-2’-deoxy-b-D-arabinouridine exerts its effects through several mechanisms:
Inhibition of DNA Synthesis: The compound incorporates into DNA, disrupting the replication process and leading to cell death.
Induction of Apoptosis: It triggers programmed cell death (apoptosis) in cancer cells by activating specific molecular pathways.
Molecular Targets and Pathways
Comparison with Similar Compounds
2’-Amino-2’-deoxy-b-D-arabinouridine is compared with other similar compounds to highlight its uniqueness:
Similar Compounds
2’-Deoxy-2’-fluoro-N3-(2S)-(2-amino-3-carbonyl] propyl-beta-D-arabinouridine: This compound also exhibits antitumor activity and targets DNA synthesis.
2’-Amino-2’-deoxy-β-D-arabinouridine: Another nucleoside analog with similar anticancer properties.
Uniqueness
Properties
IUPAC Name |
1-[3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3,10H2,(H,11,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIPTMWIZVIUSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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